(Rac)-Dizocilpine

Radioligand Binding Assay NMDA Receptor Receptor Pharmacology

Researchers requiring a high-affinity NMDA receptor antagonist for quantitative autoradiography, target engagement, or psychosis modeling face variability with lower-affinity probes. Dizocilpine (MK-801) resolves this with its exceptional Ki of 5.5 nM and slow dissociation kinetics, enabling precise receptor occupancy quantification unmatched by ketamine (Ki=922 nM). • Ki=5.5 nM - gold standard for [3H]MK-801 autoradiography & binding assays. • Slow dissociation - enables accurate ex vivo target engagement quantification. • PD50=0.63 µmol/kg - validated neuroprotective benchmark in excitotoxic injury models.

Molecular Formula C16H15N
Molecular Weight 221.30 g/mol
CAS No. 70449-94-4
Cat. No. B1662985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Dizocilpine
CAS70449-94-4
Synonyms(5S,10R)-5-methyl-10,11-dihydro-5H-5,10-epiminodibenzo[a,d][7]annulene
Molecular FormulaC16H15N
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24
InChIInChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3
InChIKeyLBOJYSIDWZQNJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MK-801 (Dizocilpine): Pharmacological Profile


10,11-Dihydro-5-methyl-5H-dibenzo(a,d)cyclohepten-5,10-imine (CAS: 70449-94-4), widely recognized as dizocilpine or MK-801, is a potent, selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It functions as an open-channel blocker, binding to the phencyclidine (PCP) recognition site within the NMDA receptor ion channel [1]. As a highly characterized tool compound, MK-801 demonstrates consistent, high-affinity binding across rodent strains and assay platforms, with a reported Ki for the NMDA receptor of approximately 5.5 nM [2]. It is extensively utilized in neuroscience research as a reference standard for NMDA receptor blockade and as a pharmacological tool to induce a defined neurobehavioral state.

Defined NMDA receptor open-channel blocker tool compound
High-affinity probe for receptor occupancy and autoradiography studies
Reproducible induction of NMDA hypofunction state in behavioral models

MK-801 vs. Other NMDA Antagonists: Key Differences


While numerous non-competitive NMDA receptor antagonists (e.g., ketamine, memantine, phencyclidine) share a common mechanism of action, significant quantitative differences in binding affinity, functional potency, pharmacokinetic profile, and therapeutic index render them non-interchangeable in research and industrial applications. For instance, the rank order of affinity for the NMDA receptor channel site is MK-801 (Ki = 5.5 nM) > dexoxadrol (21.5 nM) ≥ TCP (24.2 nM) > phencyclidine (100.8 nM) > ketamine (922.2 nM) [1]. Such differences are not merely a matter of magnitude; they translate to distinct in vivo potencies and distinct behavioral profiles [2]. Substituting MK-801 for a less potent analog without adjusting dosage or considering its unique, near-irreversible binding kinetics can lead to misinterpretation of results, lack of desired target engagement, or unexpected off-target effects.

Binding Affinity Difference
Lower-affinity NMDA antagonists (e.g., ketamine) may not achieve comparable target engagement at equivalent doses; binding kinetics differ markedly.
Behavioral Profile Shift
Discriminative stimulus and motor syndrome endpoints may differ when substituting analogs like PCP or TCP, altering model interpretation.
Endpoint Separation Context
Safety-related endpoint separation (side-effect vs. neuroprotection) varies among analogs; memantine may present a wider separation in some models, requiring independent review.

Quantitative Differentiation Guide for MK-801


NMDA Receptor Binding Affinity vs. Key Analogs

In a direct head-to-head comparison using [3H]MK-801 in rat brain membranes, MK-801 (dizocilpine) demonstrates a Ki of 5.5 nM, which is significantly higher affinity than that of structurally and pharmacologically related non-competitive NMDA antagonists, including dexoxadrol (Ki = 21.5 nM), TCP (Ki = 24.2 nM), phencyclidine (Ki = 100.8 nM), and ketamine (Ki = 922.2 nM) [1].

NMDA Binding Affinity
Head-to-head
Ki = 5.5 nM (MK-801)
3.9–167.7× higher affinity vs. analogs
Supports low-concentration target engagement assay context
Dark Agouti rat brain membranes, [³H]MK-801
Radioligand Binding Assay NMDA Receptor Receptor Pharmacology

In Vivo Neuroprotective Potency Against Excitotoxicity

In a direct in vivo comparison of neuroprotective efficacy against NMDA-induced striatal lesions in 7-day-old rats, MK-801 (PD50 = 0.63 µmol/kg) was found to be 14 times more potent than TCP (PD50 = 24.05 µmol/kg), 17 times more potent than PCP (PD50 = 10.85 µmol/kg), and 14 times more potent than the competitive antagonist CPP (PD50 = 8.84 µmol/kg) [1].

Neuroprotection Potency
Head-to-head
PD50 = 0.63 µmol/kg
14–17× more potent vs. TCP, PCP, CPP
Supports neuroprotection model endpoint context
Perinatal rat striatal lesion model, i.p. dosing
Neuroprotection Excitotoxicity In Vivo Pharmacology

Potency in Behavioral Models of NMDA Antagonism

In a drug discrimination assay using mice trained to recognize dizocilpine (0.17 mg/kg), the rank order of potency for substitution was dizocilpine (MK-801) > TCP > (-)-MK-801 > SKF 10,047 > dextrorphan > PCP [1]. This behavioral potency hierarchy aligns with the compounds' in vitro binding affinities at the NMDA receptor, confirming MK-801 as the most potent reference standard for inducing this specific discriminative stimulus complex.

Behavioral Discrimination
Head-to-head
Rank order: MK-801 > TCP > (-)-MK-801 > SKF 10,047 > dextrorphan > PCP
Reported highest potency for dizocilpine-like stimulus
Mouse drug discrimination, 0.17 mg/kg training dose
Behavioral Pharmacology Drug Discrimination NMDA Receptor

Activation of Midbrain Dopamine Neurons vs. PCP and Ketamine

Electrophysiological recordings in rats demonstrate that MK-801 is significantly more potent than other non-competitive NMDA antagonists at activating ventral tegmental area (VTA) A10 dopamine neurons. Specifically, MK-801 was 3 times more potent than PCP, 6 times more potent than (+)-SKF-10,047, and 19 times more potent than ketamine [1].

VTA Dopamine Activation
Head-to-head
3–19× more potent than PCP, (+)-SKF-10,047, ketamine
Supports mesolimbic dopamine pathway research context
In vivo electrophysiology, anesthetized rats
Electrophysiology Dopamine Ventral Tegmental Area

Brain Penetration and Pharmacokinetic Profile

Following systemic administration in rats (2 mg/kg i.p.), MK-801 achieves maximal concentrations in both plasma and brain within 10-30 minutes, demonstrating excellent and rapid brain penetration. The brain-to-plasma area under the concentration-time curve (AUC) ratio is 12.5, and the compound has an elimination half-life of approximately 1.9 hours in plasma and 2.05 hours in brain [1].

Brain Penetration PK
Reported
Tmax 10–30 min; Brain/Plasma AUC ratio 12.5; t½ ≈ 2 h
Supports CNS exposure model interpretation
2 mg/kg i.p. in Sprague-Dawley rats
Pharmacokinetics Brain Penetration ADME

Neuroprotective Potency vs. Memantine: Therapeutic Window

In a direct comparison of neuroprotective efficacy against NMDA-induced lesions in the rat nucleus basalis magnocellularis, MK-801 was far more potent (ED50 = 0.077 mg/kg) than memantine (ED50 = 2.81 mg/kg), a relative potency of approximately 36:1. However, the ratio of the ED50 for side effects to the ED50 for neuroprotection was lower for MK-801 than for memantine [1].

Safety Endpoint Separation
Head-to-head
Neuroprotection ED50 0.077 mg/kg; 36-fold more potent than memantine
Model-safety endpoint separation appears narrower vs. memantine
Nucleus basalis lesion model; side-effect scoring included
Neuroprotection Therapeutic Index Drug Safety

Optimal Application Scenarios for MK-801


NMDA Receptor Binding and Occupancy Probe

MK-801's exceptionally high affinity (Ki = 5.5 nM) for the NMDA receptor channel site makes it the ideal radioligand (e.g., [3H]MK-801) for autoradiography and binding assays [1]. Its slow dissociation kinetics allow for precise quantification of receptor occupancy, a feature not reliably achieved with lower-affinity, faster-dissociating antagonists like ketamine (Ki = 922 nM) [1]. This makes MK-801 the gold standard for ex vivo target engagement studies and screening novel NMDA receptor ligands.

Inducing NMDA Receptor Blockade in Behavioral Models

For researchers aiming to establish a robust, dose-dependent, and quantifiable state of NMDA receptor hypofunction, MK-801 is the most potent tool available. Its consistent rank order of potency in drug discrimination studies [2] and its superior ability to induce a characteristic motor syndrome [3] make it the reference compound of choice for modeling aspects of psychosis, cognitive impairment, and for evaluating the effects of novel antipsychotic or cognitive-enhancing compounds.

Positive Control in Excitotoxicity and Neuroprotection

Given its proven in vivo neuroprotective efficacy and high potency (PD50 = 0.63 µmol/kg) in well-characterized models of NMDA-mediated excitotoxic injury [4], MK-801 serves as an essential positive control. Its robust, dose-dependent protection against striatal and hippocampal lesions provides a validated benchmark against which the efficacy of novel neuroprotective agents can be quantitatively compared.

Studying NMDA Modulation of Dopaminergic Systems

MK-801 is uniquely suited for electrophysiological and neurochemical investigations of the mesolimbic dopamine pathway. Its potent activation of VTA dopamine neurons [5] provides a clear and reproducible signal for studying the functional interaction between glutamatergic and dopaminergic systems, a key area of interest in addiction and psychiatric disorder research. Its high potency in this assay (19-fold higher than ketamine) allows for use at lower doses, potentially minimizing confounds.

Application
Selection Property
Validation Focus
NMDA Receptor Occupancy Studies
High affinity & slow dissociation kinetics
Quantitative ex vivo occupancy and autoradiography
NMDA Hypofunction Behavioral Models
Consistent behavioral potency rank
Dose-dependent induction of defined pharmacological state
Excitotoxicity / Neuroprotection Control
Reported neuroprotection model response
Benchmark for novel agent comparison in lesion models
Mesolimbic Dopamine Pathway Studies
Potent VTA dopamine neuron activation
Glutamate-dopamine interaction and addiction model context

Technical Documentation Hub

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30 linked technical documents
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